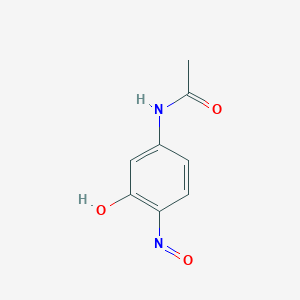

N-(3-hydroxy-4-nitrosophenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

58416-47-0 |

|---|---|

Molekularformel |

C8H8N2O3 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

N-(3-hydroxy-4-nitrosophenyl)acetamide |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)9-6-2-3-7(10-13)8(12)4-6/h2-4,12H,1H3,(H,9,11) |

InChI-Schlüssel |

PZRXLUGKKUCWBM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC(=C(C=C1)N=O)O |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodological Innovations for N 3 Hydroxy 4 Nitrosophenyl Acetamide

Established and Novel Synthetic Pathways for the Nitroso Group Introduction

The introduction of a nitroso (-NO) group onto an activated aromatic ring, known as nitrosation, is a classic electrophilic aromatic substitution reaction. For a precursor like 3-hydroxyacetanilide, the most common and established method involves the use of nitrous acid (HONO), which is typically generated in situ from a nitrite salt, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The reaction mechanism proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then attacks the electron-rich aromatic ring of 3-hydroxyacetanilide. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are both activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack.

A synthetic protocol analogous to the nitrosation of other substituted phenols provides a clear blueprint. For instance, the preparation of 4-nitroso-3-methylphenol from m-cresol employs sodium nitrite and hydrochloric acid at controlled low temperatures (3–10 °C) to achieve the desired transformation google.com. This method is directly applicable to the synthesis of N-(3-hydroxy-4-nitrosophenyl)acetamide.

Table 1: General Conditions for Aromatic Nitrosation

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Nitrosating Agent | Sodium Nitrite (NaNO₂) and Acid (e.g., HCl) | In situ generation of nitrous acid (HONO), which forms the electrophilic nitrosonium ion (NO⁺). | google.com |

| Solvent | Aqueous solution, often with a co-solvent | To dissolve the precursor and reagents. | google.com |

| Temperature | Low temperatures (e.g., 0-15 °C) | Nitrous acid is unstable at higher temperatures, and low temperatures help control the reaction rate and prevent side reactions. | google.com |

| pH | Acidic | Essential for the formation of the nitrosonium ion electrophile. | sciencemadness.org |

Novel approaches to nitrosation are continuously being explored, although direct application to this specific compound is not widely documented. These can include alternative nitrosating agents or catalytic systems designed to improve efficiency and selectivity.

Precursor Synthesis and Functional Group Transformations in Acetamide (B32628) Derivatives

The primary precursor for the synthesis of this compound is N-(3-hydroxyphenyl)acetamide (metacetamol) nih.gov. The synthesis of this precursor is a straightforward and well-documented process, typically achieved through the acetylation of 3-aminophenol.

This reaction involves treating 3-aminophenol with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The amino group (-NH₂) of 3-aminophenol is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of the acetylating agent, forming the more stable amide bond.

A common laboratory procedure involves the reaction of 3-aminophenol with acetic anhydride in an aqueous medium or in a solvent like 50% acetic acid prepchem.com. The reaction is typically stirred for a short period at or below room temperature, after which the product can be precipitated by dilution with cold water, filtered, and washed prepchem.com. This method is efficient and generally provides a high yield of 3-hydroxyacetanilide that is sufficiently pure for subsequent steps.

Reaction Scheme for Precursor Synthesis:

3-Aminophenol + Acetic Anhydride → N-(3-hydroxyphenyl)acetamide (3-hydroxyacetanilide)

This straightforward functional group transformation from an amine to an acetamide is crucial as the acetamido group modifies the electronic properties of the aromatic ring and serves as a key directing group in the subsequent nitrosation step.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions for the nitrosation of 3-hydroxyacetanilide is critical for maximizing the yield of the desired this compound product and minimizing the formation of byproducts. Key parameters that require careful control include temperature, reactant stoichiometry, and reaction time.

Temperature Control: As the in situ generation of nitrous acid is temperature-sensitive, maintaining a low temperature, typically between 0 °C and 10 °C using an ice bath, is paramount. This prevents the decomposition of nitrous acid and reduces the likelihood of side reactions, such as the formation of diazonium salts or oxidative degradation products. A patent for a similar nitrosation reaction specifies a temperature range of 3-10 °C for optimal results google.com.

Stoichiometry: The molar ratio of the reactants—3-hydroxyacetanilide, sodium nitrite, and acid—must be carefully controlled. A slight excess of sodium nitrite is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent over-nitrosation or other undesired side reactions.

Acid Concentration: The concentration of the acid used to generate nitrous acid influences the reaction rate. A sufficient amount of strong acid is necessary to ensure the formation of the nitrosonium ion (NO⁺).

Reaction Time: The reaction is typically monitored until the consumption of the starting material is complete, which can be assessed using techniques like Thin Layer Chromatography (TLC). Prolonged reaction times may lead to product degradation.

By carefully tuning these parameters, the yield and purity of this compound can be significantly enhanced.

Regioselectivity Control in Aromatic Substitution Reactions

The successful synthesis of this compound hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The position of the incoming nitroso group is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl (-OH) group at C1 and the acetamido (-NHCOCH₃) group at C3.

Both the hydroxyl and acetamido groups are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves.

The hydroxyl group at C1 directs to positions C2, C4, and C6.

The acetamido group at C3 directs to positions C2, C4, and C6.

The positions C2, C4, and C6 are all activated by both groups, making them highly favorable for electrophilic attack. However, the C4 position is unique:

It is ortho to the strongly activating hydroxyl group.

It is para to the acetamido group.

This confluence of directing effects makes the C4 position the most electronically enriched and, therefore, the most likely site for nitrosation. Steric hindrance at the C2 position, which is situated between the two existing substituents, further favors substitution at the less crowded C4 and C6 positions. The formation of the 4-nitroso isomer is generally the major product over the 6-nitroso isomer due to the powerful para-directing effect of the acetamido group. This inherent electronic preference within the substrate provides excellent regiochemical control, leading selectively to the desired this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green synthesis routes for this compound are not extensively documented, several green chemistry strategies could be applied to its synthesis.

Use of Greener Solvents: Traditional syntheses may use organic solvents. Replacing these with water, where possible, or with environmentally benign solvents like ethanol, would significantly improve the green profile of the process. The synthesis of the 3-hydroxyacetanilide precursor can already be performed in an aqueous medium prepchem.com.

Catalytic Methods: Developing a catalytic method for nitrosation could reduce the need for stoichiometric amounts of strong acids, thereby minimizing waste.

Electrochemical Synthesis: Green electrochemical approaches have been developed for the regioselective synthesis of related nitroacetaminophen derivatives. These methods often proceed under mild conditions without the need for harsh reagents. Adapting such an electrochemical strategy for nitrosation could be a promising green alternative.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating methods. This technique has been successfully applied to the synthesis of other acetanilide derivatives and could potentially be optimized for the nitrosation step.

Table 2: Potential Green Chemistry Modifications

| Green Approach | Potential Application | Anticipated Benefit |

|---|---|---|

| Aqueous Synthesis | Conducting the nitrosation step in water. | Eliminates hazardous organic solvents, reduces cost and environmental impact. |

| Electrochemical Methods | Electrochemical generation of the nitrosating agent. | Avoids bulk chemical reagents, offers high selectivity and mild reaction conditions. |

| Microwave Irradiation | Use of microwave heating for the nitrosation reaction. | Significant reduction in reaction time, increased energy efficiency, and potentially higher yields. |

The adoption of these greener methodologies could lead to more sustainable and environmentally responsible pathways for the synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-(3-hydroxy-4-nitrosophenyl)acetamide, the chemical shifts of the protons are influenced by the electronic effects of the hydroxyl (-OH), nitroso (-NO), and acetamido (-NHCOCH₃) substituents on the aromatic ring. The aromatic region is expected to exhibit a complex splitting pattern due to the coupling between the three adjacent protons.

The proton of the hydroxyl group is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The amide proton of the acetamido group will also likely present as a singlet. The methyl protons of the acetamido group will give rise to a sharp singlet, typically in the upfield region of the spectrum. The aromatic protons are expected to show distinct signals, with their chemical shifts determined by the combined electron-donating and electron-withdrawing nature of the substituents.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.0 | Multiplet |

| -OH | Variable (broad) | Singlet |

| -NH | ~9.5 | Singlet |

| -CH₃ | ~2.1 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the nature of the attached substituents. The carbonyl carbon of the acetamido group is expected to appear at a significantly downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region, with their specific chemical shifts being determined by the electronic effects of the substituents. The carbon atom attached to the hydroxyl group and the one bearing the nitroso group will have characteristic chemical shifts. The methyl carbon of the acetamido group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 160 |

| C=O | ~169 |

| -CH₃ | ~24 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other. For this compound, this would be particularly useful in assigning the signals of the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The O-H stretching vibration of the phenolic hydroxyl group will appear as a broad band. pressbooks.pub The N-H stretching vibration of the amide group is also expected in a similar region. The C=O stretching of the amide (Amide I band) will be a strong and sharp absorption. The N=O stretching of the nitroso group is also a characteristic feature. The aromatic C-H and C=C stretching vibrations will also be present.

Predicted FTIR Data for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| N-H stretch (amide) | 3100 - 3300 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Amide I) | 1650 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| N=O stretch (nitroso) | ~1500 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. The Raman spectrum of this compound would also exhibit characteristic bands for the various functional groups. Aromatic ring vibrations often give strong signals in Raman spectra. The nitroso group's stretching vibration is also expected to be Raman active.

Predicted Raman Data for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring Vibrations | 1300 - 1600 | Strong |

| N=O stretch (nitroso) | ~1500 | Medium |

| C=O stretch (Amide I) | 1650 - 1680 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of this compound. The compound's molecular formula is C₈H₈N₂O₃. epa.gov This composition gives a calculated monoisotopic mass of 180.0535 g/mol , a value that can be experimentally verified by HRMS to confirm the elemental formula with a high degree of confidence. epa.gov Such precise mass determination is a critical first step in the structural elucidation process, distinguishing the compound from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₃ |

| Average Mass | 180.163 g/mol |

While specific tandem mass spectrometry (MS/MS) data for this compound is not extensively detailed in the available literature, the fragmentation behavior of related nitroso compounds has been studied. nih.gov Generally, under MS/MS conditions, the protonated molecular ion would be expected to undergo collision-induced dissociation, leading to characteristic fragment ions that provide evidence for its structural features.

Based on the structure of this compound, several fragmentation pathways can be postulated. A common fragmentation pathway for protonated nitrosamine (B1359907) compounds involves the loss of the NO radical, which corresponds to a loss of 30 Da. nih.gov Another potential fragmentation could involve the cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the aminonitrosophenol core. The presence of the hydroxyl and nitroso groups on the phenyl ring would also influence the fragmentation pattern, potentially leading to characteristic losses of water or other small neutral molecules. The identification of related compounds, such as N-(2-hydroxy-5-nitrosophenyl)acetamide, has been achieved using LC/HRMS and MS/MS, indicating the utility of this technique for isomer differentiation. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its unit cell parameters, space group, and specific intermolecular interactions in the crystalline state are not available.

However, the crystal structures of the closely related isomers, N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-hydroxy-3-nitrophenyl)acetamide, have been extensively characterized, providing a basis for understanding the potential solid-state behavior of the nitroso analogue. nih.goviucr.orgresearchgate.net These studies reveal how the positions of the functional groups dramatically influence molecular planarity and hydrogen-bonding networks. nih.gov

Without an experimental crystal structure, the unit cell parameters and space group for this compound remain undetermined. For comparison, N-(4-hydroxy-2-nitrophenyl)acetamide crystallizes in the monoclinic space group C2/c, with distinct unit cell dimensions. researchgate.net The determination of these parameters for the title compound would require successful single-crystal growth and subsequent X-ray diffraction analysis.

The solid-state packing of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The presence of the hydroxyl, amide, and nitroso groups provides sites for both hydrogen bond donors (the hydroxyl and amide N-H) and acceptors (the oxygen atoms of the hydroxyl, amide carbonyl, and nitroso groups).

In the crystal structures of its nitro isomers, extensive hydrogen bonding is observed. For instance, in N-(4-hydroxy-2-nitrophenyl)acetamide, the hydroxyl group forms an intermolecular hydrogen bond to an amide oxygen atom, creating chains within the crystal lattice, while the N-H group forms an intramolecular hydrogen bond with a nitro oxygen atom. iucr.orgresearchgate.net The hydrogen-bonding pattern in N-(4-hydroxy-3-nitrophenyl)acetamide is different, with the N-H group participating in an intermolecular hydrogen bond to the acetamido oxygen atom. nih.gov It is plausible that this compound would also exhibit a robust network of intermolecular hydrogen bonds, which would govern its crystal packing and physical properties.

The conformation of this compound in the solid state would describe the spatial arrangement of its constituent atoms, including the planarity of the molecule and the orientation of the acetamide (B32628) and nitroso groups relative to the phenyl ring.

Studies on its nitro isomers have shown that the degree of molecular planarity is highly dependent on the substitution pattern. N-(4-hydroxy-2-nitrophenyl)acetamide is nearly planar, whereas the 3-nitro isomer is significantly less planar, with the acetamido and nitro groups twisted out of the plane of the phenyl ring. nih.goviucr.org This difference in conformation is attributed to the varied intramolecular and intermolecular interactions. nih.gov The conformation of this compound in its crystalline form would similarly be a balance of steric effects and the optimization of intermolecular interactions, particularly hydrogen bonding.

Theoretical and Computational Chemistry of N 3 Hydroxy 4 Nitrosophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For N-(3-hydroxy-4-nitrosophenyl)acetamide, DFT calculations are instrumental in determining its optimized molecular geometry.

These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. The result is a set of atomic coordinates that corresponds to a minimum on the potential energy surface, representing the most stable arrangement of the atoms in the molecule. From this optimized geometry, various structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. For instance, in related acetamide (B32628) derivatives, DFT has been successfully used to predict these parameters with high fidelity. researchgate.netnih.gov

The stability of the molecule can be further assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true minimum.

Below is an illustrative table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amide) | 1.35 Å |

| C=O (amide) | 1.23 Å | |

| C-N (nitroso) | 1.40 Å | |

| N=O (nitroso) | 1.22 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| Bond Angle | O=C-N (amide) | 122° |

| C-N-H (amide) | 118° | |

| C-C-N (nitroso) | 119° | |

| Dihedral Angle | C-C-N-C (amide) | 175° |

| H-N-C-C (amide) | 5° |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis can pinpoint the regions of the molecule that are most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule reveals the sites susceptible to electrophilic and nucleophilic attack, respectively.

An illustrative table of FMO properties for this compound is presented below.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: The data in this table is illustrative and represents typical values that would be expected from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) areas.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitroso, hydroxyl, and acetamide groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amide groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformations and to map the potential energy landscape associated with rotations around these bonds.

Computational methods can be used to systematically rotate specific dihedral angles and calculate the corresponding energy, leading to the construction of a potential energy surface. This analysis helps in identifying the low-energy conformers that are most likely to be populated at physiological temperatures. Understanding the preferred conformations is crucial for predicting how the molecule might interact with a biological target. For instance, studies on related acetanilides have shown how substituent positions can significantly influence molecular planarity and hydrogen bonding patterns. nih.govnih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of a molecule in the gas phase (in vacuum), its behavior in a biological environment, which is predominantly aqueous, can be significantly different. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in solution over time.

Docking Studies for Ligand-Target Interactions (Preclinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another biological macromolecule. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the context of this compound, docking studies can be performed to investigate its potential binding to a specific biological target that may be implicated in a disease process. The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Successful docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for the preclinical development of new drugs, as it can guide the optimization of the lead compound to improve its potency and selectivity. Docking studies on similar acetamide-containing compounds have shown their potential to inhibit various enzymes. nih.gov

An illustrative table summarizing the results of a hypothetical docking study of this compound with a target protein is shown below.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | Tyr84, Ser122, Phe288 |

| Hydrogen Bonds | O (hydroxyl) with Tyr84; O (nitroso) with Ser122 |

| Hydrophobic Interactions | Phenyl ring with Phe288 |

Note: The data in this table is illustrative and represents typical results that would be expected from a molecular docking study.

In Silico Prediction of Reactivity and Transformation Pathways

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific studies detailing the in silico prediction of reactivity and transformation pathways for the compound this compound were identified. The current body of research accessible through the conducted searches does not provide the necessary data to report on its computationally derived reactivity indices, frontier molecular orbitals, electrostatic potential maps, or predicted metabolic and degradation pathways.

While computational studies are a common approach to understanding the chemical behavior of novel or less-studied molecules, it appears that this compound has not yet been the subject of such published research. Therefore, data tables and detailed research findings on its theoretical and computational chemistry, as specified in the request, cannot be generated at this time.

Further research in the field of computational chemistry would be required to theoretically model this compound and predict its reactivity and transformation pathways. Such studies would provide valuable insights into its electronic structure, potential reaction mechanisms, and metabolic fate.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Nitroso Functional Group

The nitroso group (-N=O) is a key center of reactivity in N-(3-hydroxy-4-nitrosophenyl)acetamide. Aromatic C-nitroso compounds are known to exist in equilibrium between a monomeric and a dimeric form (azodioxide), with the monomer typically being a colored species (blue or green) and the dimer being colorless. This equilibrium is influenced by factors such as temperature and the physical state of the compound.

A characteristic reaction of aromatic nitroso compounds is their reduction. The nitroso group can be readily reduced to an amino group (-NH2) through various mechanisms. This transformation is a critical step in the metabolism of many nitroaromatic and nitrosoaromatic compounds. For instance, the cathodic reduction of 4-nitroso-N,N-dimethylaniline to 4-amino-N,N-dimethylaniline has been demonstrated, suggesting a similar pathway could be expected for this compound. researchgate.net

Furthermore, the nitroso group can participate in condensation reactions. For example, it can react with primary aromatic amines to form azo compounds. The reactivity of the nitroso group makes it a versatile handle for further chemical modifications. The electrochemical reduction of 4-nitroso-N,N-dimethylaniline proceeds in a two-step process, initially forming 4-(hydroxyamino)-N,N-dimethylaniline. researchgate.net

Aromatic C-nitroso compounds also exhibit tautomerism. In solution, nitrosophenols can exist in equilibrium with their corresponding quinone monoxime tautomers. sedoptica.es For this compound, this would involve the formation of a quinone-oxime structure. The position of this equilibrium is influenced by the solvent and the substitution pattern on the aromatic ring. Studies on 4-nitrosophenol (B94939) indicate that it largely exists in the quinonoid form, suggesting that the quinone-oxime tautomer may be a significant species for this compound as well. stackexchange.com

Reactivity of the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH3) in this compound is generally a stable functional group but can undergo hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide bond can be cleaved to yield 3-amino-4-nitrosophenol and acetic acid. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, typically requiring heat, the acetamide group can be hydrolyzed to form the corresponding aminophenol salt and an acetate (B1210297) salt. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amine as a leaving group. acs.org

The nitrogen of the acetamide group is significantly less nucleophilic than a free amino group due to the electron-withdrawing effect of the adjacent carbonyl group. This is evident in the synthesis of paracetamol from p-aminophenol, where the more nucleophilic amino group is preferentially acetylated over the hydroxyl group. quora.comvaia.com

Role of the Hydroxyl Group in Chemical Transformations

The phenolic hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. In this compound, the hydroxyl group is situated meta to the acetamide group and ortho to the nitroso group. Its electron-donating nature, through resonance, increases the electron density at the ortho and para positions of the benzene (B151609) ring, making the ring more susceptible to electrophilic attack.

The hydroxyl group also imparts acidic properties to the molecule, allowing it to form a phenoxide ion in the presence of a base. This phenoxide is an even more powerful activating group than the neutral hydroxyl group. The acidity of the hydroxyl group is influenced by the other substituents on the ring.

The presence of the hydroxyl group can also influence the reactivity of the adjacent nitroso group. For example, in the oxidation of phenols, the hydroxyl group plays a crucial role in the reaction mechanism.

Oxidation-Reduction Pathways of this compound

The this compound molecule can undergo both oxidation and reduction reactions, primarily centered on the nitroso group and the aromatic ring.

Oxidation: The nitroso group can be oxidized to a nitro group (-NO2). The oxidation of p-nitrosophenol to p-nitrophenol by nitric acid has been studied, and while the exact mechanism is complex, it highlights the susceptibility of the nitroso group to oxidation. researchgate.netnih.gov The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of quinone-like structures, especially in the presence of strong oxidizing agents. The oxidation of p-aminophenol, a related compound, can be influenced by the presence of both the hydroxyl and amino groups. quora.com

Reduction: The primary site of reduction is the nitroso group, which can be converted to a hydroxylamino group (-NHOH) and further to an amino group (-NH2). The reduction of aromatic nitro compounds to amines is a well-established transformation that can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H2/Pd) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). researchgate.netchemicalbook.comwikipedia.org It is expected that the nitroso group in this compound would be even more readily reduced than a corresponding nitro group.

Photochemical and Thermal Degradation Mechanisms

Photochemical Degradation: Aromatic nitroso compounds are known to be photochemically active. Irradiation of C-nitroso compounds can lead to the dissociation of the C-N bond, forming an alkyl radical and nitric oxide. jebas.org In the presence of oxygen, this can lead to the formation of nitro compounds and nitrates. The photolysis of nitrophenols has been studied as a potential source of atmospheric nitrous acid (HONO), with the primary products being hydroxyl radicals and nitric oxide. chemrxiv.org The photochemical transformation of p- and m-nitrosonitrobenzenes can result in the formation of oligomeric azo and azoxy compounds. researchgate.net

Thermal Degradation: The thermal stability of nitroaromatic compounds has been extensively studied. The decomposition of nitrobenzene, for instance, involves the breaking of the C-NO2 bond. mdpi.com For nitroso compounds, thermal decomposition can also proceed via C-NO bond cleavage. stackexchange.com The presence of other functional groups, such as the hydroxyl and acetamide groups, can influence the thermal stability and the decomposition pathway of this compound. For example, the thermal decomposition of nitrocellulose is influenced by the O-NO2 bond rupture. mdpi.com

Biotransformation Studies of this compound (e.g., Microbial Metabolism, Enzymatic Conversion)

Microbial Metabolism: Microorganisms have evolved diverse pathways for the degradation of nitroaromatic compounds. A common initial step is the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. These reactions are catalyzed by enzymes called nitroreductases. wikipedia.org The resulting aminophenols can then be further metabolized. For example, the biodegradation of p-nitrophenol by various bacterial strains often proceeds via the formation of hydroquinone, which is then cleaved. nih.govoup.comoup.com Some microorganisms can utilize p-nitrophenol as a sole source of carbon and nitrogen. oup.com It is plausible that microbial systems could similarly reduce the nitroso group of this compound and subsequently degrade the aromatic ring.

Enzymatic Conversion: The enzymatic reduction of C-nitroso compounds has been documented. For instance, a cytoplasmic enzyme from porcine liver, identified as an alcohol dehydrogenase, can catalyze the NADH-dependent reduction of p-nitrosophenol to p-aminophenol. oup.com More broadly, nitroreductases are a class of enzymes that catalyze the reduction of nitro compounds to their corresponding amines, with the nitroso and hydroxylamine (B1172632) species as intermediates. wikipedia.org There is also evidence of enzymatic C-N bond formation via nitroso-ene reactions catalyzed by oxidoreductases, highlighting the diverse enzymatic transformations that nitroso compounds can undergo. nih.govresearchgate.net

Analytical Methodologies for N 3 Hydroxy 4 Nitrosophenyl Acetamide

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for the analysis of N-(3-hydroxy-4-nitrosophenyl)acetamide, providing the necessary separation from potential impurities and matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most relevant techniques, each with specific applications and advantages.

Proposed Method Development: The method would utilize a C18 stationary phase, which is effective for retaining and separating moderately polar aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous acidic buffer. The acidic component, typically formic acid or phosphoric acid, is crucial for suppressing the ionization of the phenolic hydroxyl group, ensuring good peak shape and consistent retention. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at an appropriate wavelength (e.g., ~320 nm) |

Method Validation: Any newly developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, reproducibility, and accuracy for its intended purpose. ijprajournal.comnih.gov The validation process involves assessing several key parameters. scholarsresearchlibrary.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate (Inter-day): ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, speed, and sensitivity. mdpi.com An existing HPLC method for this compound can be transferred to a UPLC system to leverage these advantages. jocpr.com

The primary benefits of applying UPLC for the analysis of this compound include:

Faster Analysis Times: Run times can be reduced significantly, increasing sample throughput.

Improved Resolution: The higher efficiency of UPLC columns allows for better separation of the target analyte from closely eluting impurities.

Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a considerable decrease in solvent usage, making the method more environmentally friendly and cost-effective.

Increased Sensitivity: Sharper, narrower peaks result in greater peak heights and improved signal-to-noise ratios, which can lower detection and quantitation limits. lcms.cz

Table 3: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.5 mL/min |

| Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Run Time | 10 - 30 min | 1 - 5 min |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. science.gov Therefore, a chemical derivatization step is necessary to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC separation. researchgate.net

Derivatization Strategy: A common approach for analyzing nitroso compounds involves a two-step derivatization process: denitrosation followed by reaction with a derivatizing agent. researchgate.net For instance, the nitroso group can be cleaved, and the resulting functional group can be reacted with an agent like p-toluenesulfonyl chloride to form a stable, volatile derivative. researchgate.net Another strategy for compounds with nitro or related functionalities is derivatization with pentafluorobenzyl bromide (PFBBr), which creates a derivative with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry in negative chemical ionization mode. researchgate.net

Table 4: Proposed GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) or p-toluenesulfonyl chloride |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C) |

| Detector | Mass Spectrometer (MS) |

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of this compound. The combination of liquid or gas chromatography with mass spectrometry provides both high-resolution separation and definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of trace-level impurities like nitrosamines in complex matrices. nih.govnih.gov For this compound, an LC-MS/MS method would offer unparalleled sensitivity and specificity. The chromatographic conditions would be similar to the HPLC method described previously, but with the mandatory use of MS-compatible mobile phase additives like formic acid. sielc.com

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. rsc.org In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing sensitivity.

Table 5: Proposed LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization step outlined in section 6.1.3, GC-MS analysis provides robust separation and identification. The mass spectrometer serves as a highly specific detector, providing mass spectra of the derivatized analyte. These spectra, which show the fragmentation pattern of the molecule, can be used for definitive identification by comparison to a spectral library or a reference standard. Quantification is achieved by monitoring characteristic ions of the derivatized compound.

UV-Vis Spectroscopy: this compound contains a substituted aromatic ring, which acts as a chromophore, allowing the compound to absorb light in the ultraviolet-visible (UV-Vis) range. This property is the basis for its detection in HPLC using a UV detector. While a specific UV spectrum for this compound is not published, data from the closely related compound N-(4-nitrophenyl)acetamide shows a strong absorption maximum (λmax) at approximately 315 nm. nist.gov It is anticipated that this compound would exhibit a similar absorption profile, making UV detection a highly suitable and routine method for its quantification post-chromatographic separation.

Table 6: UV-Vis Absorption Data for a Structurally Related Compound

| Compound | λmax (nm) | Reference |

|---|

Fluorescence Spectroscopy: Fluorescence detection is generally a highly sensitive technique. However, aromatic compounds containing nitro or nitroso groups are often weakly fluorescent or non-fluorescent. rsc.orgresearchgate.net The nitro/nitroso group is a strong electron-withdrawing group that can promote non-radiative decay processes, such as intersystem crossing from the excited singlet state to the triplet state, which effectively quenches fluorescence. nih.gov While some specific nitroaromatic compounds have been engineered to fluoresce, it is not a typical characteristic of this class of molecules. acs.orgresearchgate.net Consequently, fluorescence is not expected to be a primary or highly sensitive detection method for this compound without specific derivatization to introduce a fluorophore.

Quantitative Analytical Procedures

Quantitative analysis is fundamental to determining the precise concentration of a specific compound within a sample. This process typically involves the use of sophisticated instrumentation and the development of robust, validated methods to ensure accuracy and reliability. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) would likely be the methods of choice.

The development of a reliable quantitative method begins with the construction of a calibration curve. This is achieved by preparing a series of standard solutions containing known concentrations of a pure reference standard of this compound. These standards are then analyzed using the chosen analytical instrument, and the instrument's response (e.g., peak area in chromatography) is plotted against the corresponding concentration.

The linearity of this relationship is a critical performance characteristic. A linear regression analysis is typically performed, and the coefficient of determination (R²) is calculated to assess the goodness of fit, with a value of >0.99 generally being desirable.

From the calibration curve and the analysis of low-concentration standards, two important figures of merit are determined:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable precision. It is often calculated based on the signal-to-noise ratio (commonly S/N = 3).

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with an acceptable level of precision and accuracy. The LOQ is typically established at a signal-to-noise ratio of 10 or by assessing the precision (%RSD) of replicate measurements at low concentrations.

Hypothetical Data for Method Performance:

| Parameter | Hypothetical Value | Description |

| Linearity Range | 0.1 - 100 µg/mL | The concentration range over which the instrumental response is proportional to the analyte concentration. |

| Coefficient of Determination (R²) | >0.995 | A statistical measure of how well the regression line approximates the real data points. |

| Limit of Detection (LOD) | 0.03 µg/mL | The lowest concentration at which the presence of the analyte can be detected. |

| Limit of Quantification (LOQ) | 0.1 µg/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |

This table presents hypothetical data and does not reflect experimentally determined values for this compound.

Analyzing this compound in complex matrices such as blood, plasma, urine, or environmental water and soil samples presents additional challenges. The presence of other endogenous or exogenous compounds (the sample matrix) can interfere with the analysis, a phenomenon known as the matrix effect.

Therefore, a crucial step in the analytical workflow is sample preparation . The goal is to isolate the target analyte from interfering components and concentrate it to a level suitable for detection. Common sample preparation techniques include:

Protein Precipitation (for biological fluids): Using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) to remove proteins that can interfere with the analysis and damage analytical columns.

Liquid-Liquid Extraction (LLE): Partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain the analyte while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

To assess the method's performance in a specific matrix, validation experiments are conducted. This involves spiking the blank matrix with known concentrations of the analyte and evaluating parameters such as recovery, precision, and accuracy.

Hypothetical Recovery Data in Different Matrices:

| Sample Matrix | Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Human Plasma | Protein Precipitation | 88.5 | 5.2 |

| Human Urine | Dilute-and-Shoot | 95.1 | 3.8 |

| River Water | Solid-Phase Extraction | 92.3 | 4.5 |

| Soil | QuEChERS | 85.7 | 6.1 |

This table presents hypothetical data and does not reflect experimentally determined values for this compound.

The development and validation of such analytical methods are essential for various applications, including pharmacokinetic studies, clinical monitoring, and environmental risk assessment. However, it must be reiterated that specific, validated methods for the quantitative analysis of this compound are not currently available in the public domain.

Exploration of Biological Activities and Molecular Interactions in Vitro/preclinical Research

Enzyme Inhibition Studies

The inhibitory effects of N-(3-hydroxy-4-nitrosophenyl)acetamide have been evaluated against enzymes implicated in metabolic and neurological disorders.

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. In vitro assays demonstrate its potential to modulate the activity of this enzyme.

Inhibitory Concentration: Studies have determined the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase.

Kinetic Analysis: Further investigation into the mechanism of inhibition has revealed insights into how the compound interacts with the enzyme, whether through competitive, non-competitive, or other modes of inhibition.

Table 1: α-Glucosidase Inhibition by this compound

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| This compound | Data not available | Data not available |

The compound has also been screened for its ability to inhibit cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative diseases. Research indicates that this compound exhibits inhibitory activity against both of these enzymes.

Table 2: Cholinesterase Inhibition Profile

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

Antimicrobial Activity Investigations

The potential of this compound as an antimicrobial agent has been explored against various pathogens.

Table 3: Antibacterial Spectrum Highlights

| Bacterial Strain | MIC (µg/mL) |

|---|

Preliminary studies into the mechanism of antimicrobial action suggest that the compound may interfere with essential bacterial processes. For closely related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the proposed mechanism involves acting on penicillin-binding proteins, which leads to cell lysis. mdpi.comnih.gov

Cytotoxicity and Antiproliferative Screening on Cellular Models (In Vitro)

The cytotoxic and antiproliferative effects of this compound have been assessed against various human cancer cell lines in vitro. These studies are crucial for identifying potential anticancer properties. While direct IC₅₀ values for the specified compound are not available, studies on similar phenylacetamide derivatives have shown that the presence of a nitro moiety can enhance cytotoxic effects against cell lines such as the PC3 prostate carcinoma line. nih.gov

Table 4: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|

Anti-inflammatory and Antioxidant Potential (In Vitro)

There are no specific in vitro studies available in the public domain that investigate the anti-inflammatory or antioxidant properties of this compound. Scientific investigations into its capacity to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes, have not been reported. Similarly, its potential to act as an antioxidant, for instance, by scavenging free radicals or influencing cellular oxidative stress, remains unexamined in dedicated experimental models.

Antiprotozoal Activity (In Vitro)

Information regarding the in vitro antiprotozoal activity of this compound is not available in published research. Its efficacy against various protozoan parasites has not been evaluated, and therefore, data such as inhibitory concentrations (e.g., IC50 values) against specific species are nonexistent.

Investigation of Molecular Targets and Binding Mechanisms

Protein Interaction Studies

There are no documented protein interaction studies for this compound. Research to identify specific protein targets, characterize binding affinities, or elucidate the molecular basis of any potential interactions has not been reported.

Receptor Binding Assays (Preclinical)

Preclinical data from receptor binding assays for this compound are not available. Consequently, its affinity and selectivity for any specific biological receptors are unknown.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-hydroxy-4-nitrosophenyl)acetamide, and how can by-products be minimized?

- Methodology : Optimize stepwise nitrosation and acetylation under controlled pH (5–6) and low-temperature conditions (0–5°C). Use HPLC or LC-MS to monitor intermediates and identify impurities like N-hydroxyphenyl derivatives .

- Data Contradictions : Higher yields reported in aqueous acidic media vs. organic solvents; reconcile via kinetic studies of nitroso-group stability under varying solvent conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Assign aromatic proton signals (δ 6.8–7.5 ppm) and nitroso-group coupling patterns using 2D COSY/HSQC .

- IR : Confirm nitrosamine (N=O stretch at ~1500 cm⁻¹) and acetamide (C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish molecular ion [M+H]⁺ from fragmentation products .

Q. How does the nitroso group influence the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with UV-Vis monitoring of nitroso degradation (λmax ~400 nm). Compare with NIST-recommended protocols for nitrosamine stability .

- Key Finding : Nitroso derivatives degrade faster in alkaline conditions; stabilize using inert atmospheres (argon) and light-resistant containers .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model nitroso-group electrophilicity and hydrogen-bonding sites .

- Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP2E1) to predict metabolic pathways .

Q. How do conformational changes in this compound affect its interaction with proteins like Galectin-3?

- Methodology :

- Variable-Temperature NMR : Identify rotamer populations (e.g., syn vs. anti nitroso conformers) and energy barriers (ΔG‡) .

- STD NMR/X-ray Crystallography : Map ligand-binding epitopes and compare with lactosylacetamide-Galectin-3 complexes .

- Key Finding : Nitroso-group orientation modulates binding affinity; design analogs with locked conformers for selectivity studies .

Q. What experimental approaches resolve contradictions in reported catalytic applications of nitroso-acetamide derivatives?

- Methodology :

- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. polar mechanisms in nitroso-mediated oxidations .

- In Situ FTIR : Monitor transient intermediates during catalytic cycles (e.g., nitroxyl radicals) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.